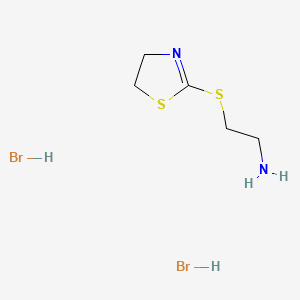
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide is a chemical compound with the molecular formula C5H10N2S2.2BrH and a molecular weight of 324.13 g/mol . This compound is known for its unique structure, which includes a thiazoline ring and an aminoethylthio group. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
The synthesis of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves several steps. One common method includes the reaction of 2-mercaptoethylamine with a thiazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new thiazoline derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures.
科学研究应用
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
2-Thiazoline, 2-((2-aminoethyl)thio)-, dihydrobromide can be compared with other similar compounds, such as:
2-(Allylthio)-2-thiazoline: This compound has a similar thiazoline ring structure but with an allylthio group instead of an aminoethylthio group.
2-Aminoethanethiol hydrochloride: This compound contains an aminoethanethiol group but lacks the thiazoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activities.
属性
CAS 编号 |
4786-91-8 |
|---|---|
分子式 |
C5H12Br2N2S2 |
分子量 |
324.1 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C5H10N2S2.2BrH/c6-1-3-8-5-7-2-4-9-5;;/h1-4,6H2;2*1H |
InChI 键 |
KNRPBCXEXPIUCK-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=N1)SCCN.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[30]Annulene](/img/structure/B14747734.png)
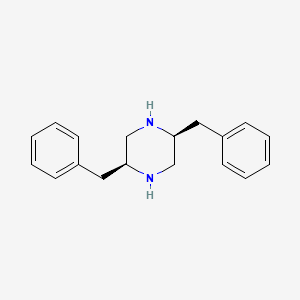
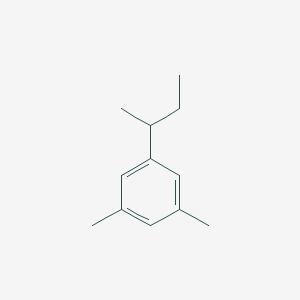


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
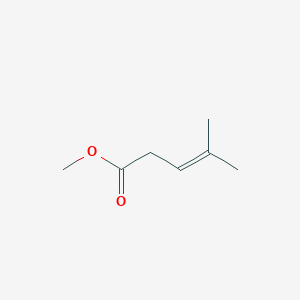
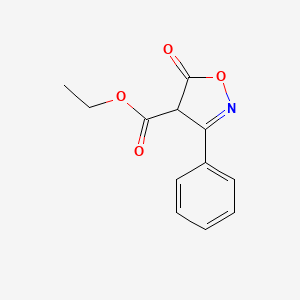

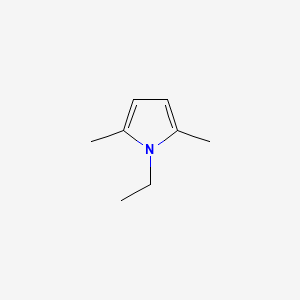
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
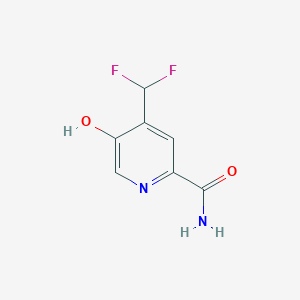
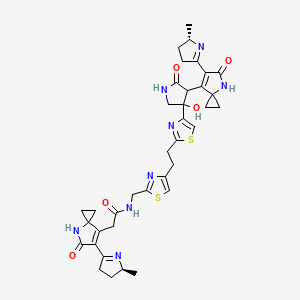
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
